molecular formula C21H14FN3O5 B11621667 {3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid

{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid

Cat. No.: B11621667
M. Wt: 407.4 g/mol
InChI Key: RZPYGPYBRPXIIF-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid is a complex organic compound that features a unique combination of functional groups, including a fluoro-phenyl group, a trioxo-tetrahydro-pyrimidinylidene moiety, and an indolyl-acetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoro-benzaldehyde with barbituric acid to form the 4-fluoro-phenyl-barbituric acid derivative. This intermediate is then reacted with indole-3-acetic acid under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of {3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {3-[1-(4-Chloro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid
  • {3-[1-(4-Methyl-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid

Uniqueness

The uniqueness of {3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid lies in its fluoro-phenyl group, which can impart distinct electronic and steric properties compared to its chloro- or methyl-substituted analogs

Properties

Molecular Formula

C21H14FN3O5

Molecular Weight

407.4 g/mol

IUPAC Name

2-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C21H14FN3O5/c22-13-5-7-14(8-6-13)25-20(29)16(19(28)23-21(25)30)9-12-10-24(11-18(26)27)17-4-2-1-3-15(12)17/h1-10H,11H2,(H,26,27)(H,23,28,30)/b16-9+

InChI Key

RZPYGPYBRPXIIF-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.